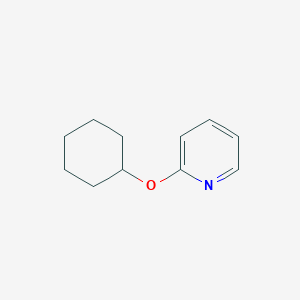

2-(Ciclohexiloxi)piridina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(Cyclohexyloxy)pyridine” is a compound that has a pyridine ring with a cyclohexyloxy group attached to it . It’s a part of the broader family of pyridine derivatives, which are important in various fields including pharmaceuticals, natural compounds, dyes, and fluorescent materials .

Synthesis Analysis

The synthesis of 2-pyridone compounds, which include “2-(Cyclohexyloxy)pyridine”, is an important research field. The synthetic methods are classified into three classes: reactions based on pyridine rings, cyclization, and cycloaddition reactions . A novel synthesis of amino-substituted-2-pyridone has been reported, which involves the use of a palladium catalyst under microwave irradiation .Molecular Structure Analysis

The molecular structure of “2-(Cyclohexyloxy)pyridine” can be determined using different density functional theory (DFT) approaches . These approaches can determine the structures and the interaction energies of the formed complexes between pyridine and a series of dihalogen molecules .Chemical Reactions Analysis

Pyridine derivatives, including “2-(Cyclohexyloxy)pyridine”, are involved in various chemical reactions. For instance, they can undergo C-H functionalization, which is an efficient tool for the synthesis of 2-pyridone .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Cyclohexyloxy)pyridine” include its molecular weight, which is 221.06 g/mol . Pyridine derivatives are known for their remarkable physicochemical properties such as metabolic stability, solubility in water, and lipophilicity .Aplicaciones Científicas De Investigación

- CHOP los derivados se han explorado como posibles candidatos a fármacos debido a su parecido estructural con la piridina, un heterociclo de nitrógeno común que se encuentra en los fármacos aprobados por la FDA. Los investigadores investigan sus propiedades farmacológicas, biodisponibilidad e interacciones con los objetivos biológicos .

- La naturaleza deficiente en electrones de la piridina a menudo limita la funcionalización directa. Sin embargo, la química sostenible tiene como objetivo minimizar la generación de residuos. Los científicos han desarrollado métodos para la funcionalización directa C–H de los anillos de piridina, mejorando su utilidad sintética .

- CHOP los derivados participan en reacciones multicomponentes, lo que lleva a la formación de piridinas polifuncionalizadas. Las nanopartículas se han estudiado como catalizadores en estas reacciones, proporcionando un enfoque verde y eficiente para la síntesis de piridina .

- Los avances recientes se centran en la funcionalización C2-H de los N-óxidos de piridina/quinolina. Los investigadores exploran la funcionalización C2-H simple, la anulación de los N-óxidos de azina C3-sustituidos y la funcionalización en la posición C2-bencílica. Estas estrategias amplían el conjunto de herramientas sintéticas para los derivados de piridina .

Química Medicinal y Desarrollo de Fármacos

Química Sostenible: Funcionalización C–H

Reacciones Multicomponentes (MCR)

Funcionalización de N-óxidos de Piridina

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that pyridine derivatives are often used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of 2-(Cyclohexyloxy)pyridine involves its interaction with its targets in the Suzuki–Miyaura coupling reactions . In these reactions, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that pyridine derivatives can be involved in various biochemical routes . For instance, they can participate in the degradation of pyridines , and in the Dahms pathway, where the metabolite 2-keto-3-deoxy-xylonate can be split into glycolaldehyde and pyruvate .

Pharmacokinetics

The pharmacokinetics of pyridine derivatives can vary widely depending on their specific chemical structures and the biological systems in which they are used .

Result of Action

It’s known that pyridine derivatives can have various effects depending on their specific chemical structures and the biological systems in which they are used .

Action Environment

The action, efficacy, and stability of 2-(Cyclohexyloxy)pyridine can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura coupling reactions, in which the compound is often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents used in these reactions also plays a role .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-(Cyclohexyloxy)pyridine are not fully understood due to the limited information available. It is known that pyridine derivatives can exhibit strong antimicrobial activity against microbial strains like E. coli, B. mycoides, and C. albicans

Molecular Mechanism

The molecular mechanism of action of 2-(Cyclohexyloxy)pyridine is not well-defined. It is known that pyridine derivatives can undergo various reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Metabolic Pathways

Pyridine derivatives are known to be involved in various metabolic pathways

Propiedades

IUPAC Name |

2-cyclohexyloxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h4-5,8-10H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTRTHLUAFDPQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2571642.png)

![Tert-butyl 9a-(aminomethyl)-1,3,4,6,7,9-hexahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2571646.png)

![N-[4-(difluoromethoxy)phenyl]-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2571651.png)

![(E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-(ethylsulfonyl)benzamide](/img/structure/B2571653.png)

![2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2571657.png)

![5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2571659.png)